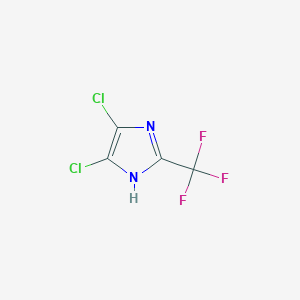

4,5-Dichloro-2-(trifluoromethyl)imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Dichloro-2-(trifluoromethyl)imidazole is a chemical compound with the CAS Number: 64736-49-8 . It is a halide- and amine-substituted aromatic compound .

Molecular Structure Analysis

The molecular weight of 4,5-Dichloro-2-(trifluoromethyl)imidazole is 204.97 . The IUPAC name is 4,5-dichloro-2-(trifluoromethyl)-1H-imidazole . The InChI code is 1S/C4HCl2F3N2/c5-1-2(6)11-3(10-1)4(7,8)9/h(H,10,11) .Chemical Reactions Analysis

4,5-Dichloro-2-(trifluoromethyl)imidazole is a halide- and amine-substituted aromatic compound. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis

4,5-Dichloro-2-(trifluoromethyl)imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis of FDA-Approved Drugs

The trifluoromethyl group, which is present in 4,5-dichloro-2-(trifluoromethyl)imidazole, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs. For example, Alpelisib, a drug used to treat certain types of breast cancer, contains a trifluoromethyl group .

Development of Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 4,5-dichloro-2-(trifluoromethyl)imidazole, are widely used in the agrochemical industry . These compounds are used to protect crops from pests. More than 20 new TFMP-containing agrochemicals have been introduced to the market .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Phosphinite Complexes

4,5-Dichloroimidazole has been used in the synthesis of phosphinite complexes . These complexes have various applications in the field of chemistry.

Preparation of Silver-Carbene Complex-Loaded Nanoparticles

4,5-Dichloroimidazole is used as a precursor for the preparation of silver-carbene complex-loaded nanoparticles . These nanoparticles have potential applications in the field of nanotechnology.

Synthesis of Fluazifop

4,5-Dichloro-2-(trifluoromethyl)imidazole can be used to synthesize 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop . Fluazifop is a herbicide used to control grassy weeds.

Safety and Hazards

4,5-Dichloro-2-(trifluoromethyl)imidazole may form combustible dust concentrations in air. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and may damage the unborn child . It should be stored under inert gas and in a well-ventilated place. The container should be kept tightly closed .

Mechanism of Action

Target of Action

It is known that imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole derivatives interact with a variety of biological targets.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The exact interaction depends on the specific derivative and its target.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it can be inferred that they likely affect multiple biochemical pathways .

Result of Action

The wide range of biological activities of imidazole derivatives suggests that they can have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

4,5-dichloro-2-(trifluoromethyl)-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2F3N2/c5-1-2(6)11-3(10-1)4(7,8)9/h(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZVPHDSQNNZBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-(trifluoromethyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2773456.png)

![4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2773460.png)

![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773471.png)

![Methyl 6-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2773477.png)